Odoroside A

Overview

Description

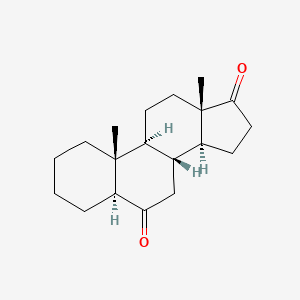

Odoroside A is a cardiac glycoside (CG) extracted from Nerium oleander . It is identified as the main glycoside in its category . It has significant anticancer activity and inhibits the activity of Na+/K±ATPase (NKA) .

Synthesis Analysis

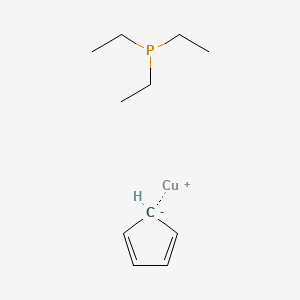

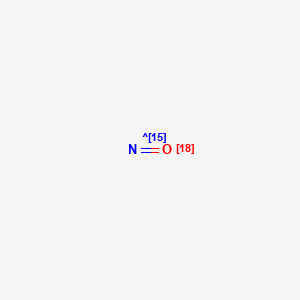

This compound is a natural product extracted from Nerium oleander . The nature of this compound, as well as its chemical structure, is quite similar to a well-known CG, ouabain .Molecular Structure Analysis

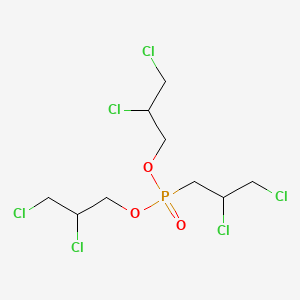

This compound possesses a steroid skeleton, a five-membered unsaturated lactone ring, and a sugar moiety as a common structure . It fits into the CG binding pocket on the α-subunit of NKA revealed by X-ray crystallography .Chemical Reactions Analysis

This compound inhibits the activity of NKA and shows significant anticancer activity . It has key interactions with Thr797 and Phe783 .Physical And Chemical Properties Analysis

This compound is a powder with a molecular formula of C30H46O7 and a molecular weight of 518.7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Anticancer Bioactivity in Colorectal Carcinoma

Odoroside A (OA) significantly inhibits cellular ability and induces apoptosis in colorectal carcinoma (CRC) cells in a concentration-dependent manner. It causes cell cycle arrest and apoptosis through the ROS/p53 signaling pathway, making it a potential therapeutic agent against CRC without obvious side effects (Chen et al., 2019).

Inhibition of Invasion in Breast Cancer Cells

Oleandrin and this compound exhibit anticancer effects by inhibiting the invasion of metastatic and radiotherapy-resistant MDA-MB-231 breast cancer cells. They achieve this by reducing levels of certain transcription factors and enzymes, and by inhibiting the phospho-STAT-3 signaling pathway (Ko et al., 2018).

Mitotic Arrest in Lung Cancer Cells

this compound and B, isolated from Nerium oleander stems, show significant antiproliferative effects. Particularly, Odoroside B induces mitotic arrest of NCI-H460 lung cancer cells in the prophase stage (Qamar et al., 2017).

Blocking NF-kappaB-Inducible Protein Expression

this compound, along with ouabain, inhibits the expression of proteins induced by NF-kappaB by blocking Na+-dependent amino acid transport. This action is attributed to their ability to inhibit the ATP-hydrolyzing activity of Na+/K+-ATPase (Takada et al., 2009).

Application in Cancer Treatment

An HPLC/MS/MS method has been developed to characterize and quantify cardiac glycosides like Odoroside in a patented-hot-water extract of Nerium oleander, called Anvirzel, used in cancer treatment (Wang et al., 2000).

Antitumor Effects on Leukemia Cells

this compound and its derivative induce apoptosis and autophagy in leukemia cells, particularly in HL60 cells, via the ROS/JNK pathway. This indicates their potential as antitumor agents against leukemia, especially acute myeloid leukemia (AML) (Hu et al., 2021).

Mechanism of Action

- This disruption can have downstream effects on cellular processes, including ion transport, cell signaling, and protein synthesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Future Directions

Biochemical Analysis

Biochemical Properties

Like ouabain, Odoroside A inhibits the activity of Na+/K±ATPase (NKA) and shows significant anticancer activity . CGs show various physiological activities, including cardiotonic and anticancer activities, through the inhibition of NKA by direct interaction . This compound fitted into the CG binding pocket on the α-subunit of NKA revealed by X-ray crystallography . It had key interactions with Thr797 and Phe783 .

Cellular Effects

This compound exerts its inhibitory effect on cell-surface expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-α (TNF-α) and interleukin-1 (IL-1) . It has potent inhibitory activity on Na+/K±ATPase (NKA), thereby exerting anti-inflammatory effects by blocking the Na±dependent amino acid transport and inhibiting protein synthesis .

Molecular Mechanism

The inhibitory mechanism of this compound to NKA is the same as the known CGs . Docking simulations indicated that the sugar moiety enhanced the interaction between NKA and CGs, but did not show enhanced NKA inhibitory activity because the sugar moiety was placed outside the entrance of the active site .

properties

IUPAC Name |

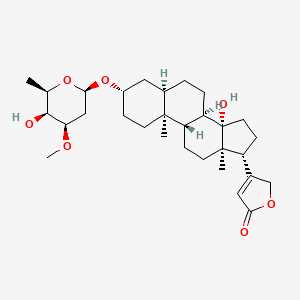

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24-,26+,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZZSZQZDODUAA-FNFYTULRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319113 | |

| Record name | Odoroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12738-19-1 | |

| Record name | Odoroside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12738-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Odoroside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012738191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odoroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)

![6-[(E)-(2,2-Dimethylpropylidene)amino]hexan-1-amine](/img/structure/B577269.png)